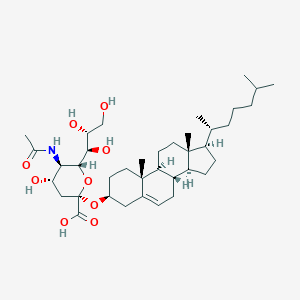

N-Ana cholesterol

Description

Structure

3D Structure

Properties

CAS No. |

113108-90-0 |

|---|---|

Molecular Formula |

C38H63NO9 |

Molecular Weight |

677.9 g/mol |

IUPAC Name |

(2R,4S,5R,6R)-5-acetamido-2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C38H63NO9/c1-21(2)8-7-9-22(3)27-12-13-28-26-11-10-24-18-25(14-16-36(24,5)29(26)15-17-37(27,28)6)47-38(35(45)46)19-30(42)32(39-23(4)41)34(48-38)33(44)31(43)20-40/h10,21-22,25-34,40,42-44H,7-9,11-20H2,1-6H3,(H,39,41)(H,45,46)/t22-,25+,26+,27-,28+,29+,30+,31-,32-,33-,34-,36+,37-,38-/m1/s1 |

InChI Key |

GCQWCBFLOFFTJT-CANRKIPKSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)C)C |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)C)C |

Synonyms |

alpha-sialosyl cholesterol alpha-sialyl cholesterol alpha-sialylcholesterol beta-sialylcholesterol N-acetylneuraminyl cholesterol N-acetylneuraminyl cholesterol, beta-N-ANA cpd N-acetyneuraminyl cholesterol N-ANA cholesterol |

Origin of Product |

United States |

N Acetylneuraminic Acid Nana and Its Modulatory Roles in Cholesterol Homeostasis

NANA's Influence on Reverse Cholesterol Transport (RCT) Mechanisms

Reverse cholesterol transport (RCT) is a critical physiological process for removing excess cholesterol from peripheral tissues, particularly from macrophage foam cells in artery walls, and transporting it to the liver for excretion. nih.govyoutube.comyoutube.com Research has revealed that exogenous NANA supplementation significantly enhances the in vivo RCT process. nih.govnih.gov In studies using apolipoprotein E-deficient (apoE−/−) mice fed a high-fat diet, NANA administration was shown to markedly improve the body's ability to move cholesterol from the periphery to the liver and ultimately eliminate it. nih.gov

Effects on Cholesterol Efflux from Peripheral Cells and Macrophages

The initial and rate-limiting step in RCT is the efflux of cholesterol from peripheral cells, such as macrophages, to high-density lipoprotein (HDL) particles. nih.govresearchgate.net N-Acetylneuraminic acid has been shown to directly promote this crucial step. nih.gov In vitro experiments demonstrated that NANA treatment improved the efflux of [³H]-cholesterol from macrophages. nih.gov This finding indicates that NANA actively facilitates the removal of excess cholesterol from these cells, which is a key mechanism in preventing the buildup of lipid-laden foam cells that contribute to atherosclerotic plaques. nih.govyoutube.com

Regulation of ATP-Binding Cassette (ABC) Transporters in Cholesterol Efflux (e.g., ABCG1, ABCA1, ABCG5)

The process of cholesterol efflux is mediated by specific cellular transporters, primarily members of the ATP-binding cassette (ABC) family. mdpi.com Research into NANA's mechanism of action has shown that it selectively regulates these transporters. nih.gov Specifically, NANA supplementation was found to upregulate the protein expression of ABCG1 in both the liver (an increase of approximately 34.1%) and in macrophages (an increase of about 31.6%). nih.gov ABCG1 plays a key role in transporting cholesterol from cells to mature HDL particles. researchgate.netmdpi.com

In contrast, NANA did not significantly alter the protein expression of ABCA1 in either the liver or macrophages. nih.govnih.gov ABCA1 is primarily responsible for the initial lipidation of apolipoprotein A-I to form nascent HDL. researchgate.netmdpi.com While ABCG5 is noted as an important transporter for the secretion of cholesterol from the liver, the direct effect of NANA on its expression has not been fully clarified in these studies. nih.govyoutube.com The targeted upregulation of ABCG1 appears to be a key part of the mechanism by which NANA enhances cholesterol efflux. nih.govnih.gov

Modulation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Expression

Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that plays a significant role in regulating lipid metabolism and fatty acid oxidation. mdpi.complos.org Studies have identified PPARα as a target for NANA's modulatory effects on cholesterol transport. nih.gov In apoE−/− mice, NANA supplementation led to a significant upregulation of PPARα protein expression in the liver by approximately 32.3%. nih.gov The activation of PPARα is known to induce the removal of cholesterol from human macrophage foam cells. aging-us.com Therefore, the enhancement of PPARα expression by NANA is considered a primary mechanism contributing to its ability to improve reverse cholesterol transport. nih.govnih.gov

Impact on Systemic Cholesterol Transfer and Excretion Pathways

The collective effects of NANA on cholesterol efflux and regulatory proteins translate into a significant impact on the entire systemic pathway of cholesterol disposal. Studies using [³H]-cholesterol-loaded macrophages in mice have quantified this effect. nih.govnih.gov Supplementation with NANA resulted in a more than 42.9% increase in the transfer of this labeled cholesterol from macrophages into the plasma. nih.govnih.govresearchgate.net

Following this, the transport of the labeled cholesterol to the liver for processing was enhanced by 35.8%. nih.govnih.govresearchgate.net The final step, excretion from the body via the feces, saw a 50.4% increase within a 24-hour period. nih.govnih.govresearchgate.net These findings demonstrate that NANA effectively enhances each stage of the reverse cholesterol transport pathway, from cellular efflux to final excretion. nih.gov

NANA's Role in Systemic Lipid Modulation

Influence on Hyperlipidaemia and Hepatic/Aortic Lipid Accumulation

A critical consequence of hyperlipidemia is the accumulation of lipids in tissues such as the liver and aorta, which is a hallmark of atherosclerosis development. nih.gov Research has confirmed that NANA can mitigate this pathological process. nih.gov In studies on apoE−/− mice fed a high-fat diet, NANA supplementation was shown to reduce the accumulation of lipids in both the liver and the aorta. nih.gov This anti-atherosclerotic effect is directly linked to its ability to lower systemic lipid levels and improve cholesterol transport, thereby preventing the deposition of cholesterol in the arterial walls. nih.govnih.gov

Research Findings on N-Acetylneuraminic Acid (NANA)

| Parameter | Model System | Treatment | Outcome | Percentage Change | Citation |

| Cholesterol Efflux | Macrophages (in vitro) | NANA (5.0 μM) | Increased [³H]-cholesterol efflux | - | nih.gov |

| Plasma Cholesterol | ApoE−/− Mice (High-Fat Diet) | NANA | Lowered Total Cholesterol | ~19.0% | nih.gov |

| Reverse Cholesterol Transport | ApoE−/− Mice | NANA | Increased [³H]-cholesterol transfer to plasma | >42.9% | nih.govnih.gov |

| Reverse Cholesterol Transport | ApoE−/− Mice | NANA | Increased [³H]-cholesterol transfer to liver | 35.8% | nih.govnih.gov |

| Reverse Cholesterol Transport | ApoE−/− Mice | NANA | Increased [³H]-cholesterol excretion to feces | 50.4% | nih.govnih.gov |

| Protein Expression | ApoE−/− Mouse Liver | NANA | Upregulated ABCG1 | 34.1% | nih.gov |

| Protein Expression | Macrophages (in vitro) | NANA | Upregulated ABCG1 | 31.6% | nih.gov |

| Protein Expression | ApoE−/− Mouse Liver | NANA | Upregulated PPARα | 32.3% | nih.gov |

Association with Apolipoprotein A-I (ApoA-I) Content

N-Acetylneuraminic acid (NANA) has been shown to have a positive association with the levels of Apolipoprotein A-I (ApoA-I), the primary protein component of high-density lipoprotein (HDL). nih.gov This relationship is significant for cholesterol homeostasis, as ApoA-I is a key player in reverse cholesterol transport (RCT), the process by which excess cholesterol is removed from peripheral tissues and transported back to the liver for excretion. nih.gov

Molecular Mechanisms Underlying NANA-Mediated Cholesterol Regulation

The influence of N-Acetylneuraminic acid on cholesterol homeostasis is underpinned by specific molecular mechanisms, primarily involving the transcriptional regulation of genes critical to cholesterol transport and metabolism.

Transcriptional Regulation of Cholesterol-Related Genes

Studies have elucidated that NANA modulates the expression of several key genes involved in cholesterol metabolism, particularly those associated with reverse cholesterol transport (RCT). nih.govnih.gov A significant mechanism is the upregulation of ATP-binding cassette (ABC) transporters, which are crucial for effluxing cholesterol from cells.

Research findings indicate that NANA administration leads to the following transcriptional changes:

Upregulation of ABCG1: NANA has been found to significantly increase the protein expression of ABCG1 in the liver. nih.govnih.gov ABCG1 is a transporter that facilitates the efflux of cholesterol from macrophages to HDL particles.

Upregulation of ABCG5: In both the liver and small intestine, NANA treatment has been shown to upregulate the expression of ABCG5. nih.govnih.gov This transporter is involved in the secretion of cholesterol from the liver and intestines into the bile and gut lumen, respectively, promoting its excretion from the body. nih.gov

Upregulation of Peroxisome Proliferator-Activated Receptor α (PPARα): The protein expression of PPARα in the liver is also elevated by NANA. nih.gov PPARα is a nuclear receptor that plays a pivotal role in regulating lipid metabolism, and its activation can lead to an increase in HDL cholesterol and a decrease in triglycerides.

No Significant Effect on Other Key Proteins: Notably, studies have shown that NANA does not significantly alter the protein expression of ABCA1, scavenger receptor B type 1 (SR-BI), the LDL receptor (LDLR), or Cholesterol 7 alpha-hydroxylase (CYP7A1) in the liver. nih.gov This suggests that NANA's impact on RCT is selective, primarily influencing the ABCG1/G5 and PPARα pathways rather than the initial cholesterol uptake by HDL via ABCA1 or the conversion of cholesterol to bile acids via CYP7A1. nih.gov

The table below summarizes the observed effects of NANA on the expression of key cholesterol-related genes and proteins based on research in apolipoprotein E-deficient mice. nih.govnih.gov

| Gene/Protein | Tissue | Effect of NANA Administration | Implied Function in Cholesterol Homeostasis |

| ABCG1 | Liver | Upregulated | Promotes cholesterol efflux from macrophages to HDL. |

| ABCG5 | Liver, Small Intestine | Upregulated | Mediates secretion of cholesterol for excretion. |

| PPARα | Liver | Upregulated | Regulates lipid metabolism, can increase HDL. |

| ApoA-I | Plasma | Increased Content | Major HDL protein, accepts cholesterol from cells. |

| ABCA1 | Liver | No Significant Effect | Mediates initial cholesterol efflux to lipid-poor ApoA-I. |

| SR-BI | Liver | No Significant Effect | Mediates selective uptake of cholesterol esters from HDL. |

| LDLR | Liver | No Significant Effect | Mediates uptake of LDL cholesterol. |

| CYP7A1 | Liver | No Significant Effect | Rate-limiting enzyme in bile acid synthesis from cholesterol. |

Intracellular Signaling Pathways Affected by NANA

The regulatory effects of N-Acetylneuraminic acid on cholesterol metabolism extend to its influence on specific intracellular signaling pathways. The upregulation of PPARα protein expression by NANA points to the activation of PPARα-mediated signaling. nih.gov As a ligand-activated transcription factor, PPARα controls the expression of a multitude of genes involved in fatty acid oxidation and lipid transport, thereby playing a central role in managing lipid levels. The activation of this pathway is a key part of the mechanism by which NANA improves reverse cholesterol transport. nih.gov

Furthermore, NANA has been shown to modulate inflammatory and oxidative stress signaling pathways, which are intricately linked with cholesterol metabolism and the pathogenesis of atherosclerosis. nih.gov Research indicates that NANA administration can markedly reduce the expression of pro-inflammatory molecules such as tumour necrosis factor-α (TNF-α) and intercellular adhesion molecule-1 (ICAM-1) in both the aorta and the liver. nih.gov By mitigating these inflammatory signals, NANA can help to prevent the cellular dysfunction and lipid accumulation associated with chronic inflammation in the vascular wall. This anti-inflammatory effect, coupled with its ability to enhance antioxidant enzyme activity, suggests that NANA influences signaling cascades that counteract the pro-atherogenic environment often associated with dyslipidemia. nih.gov

N Acylethanolamines Naes and Their Molecular Interactions with Cholesterol

Stoichiometric Complex Formation and Biophysical Characterization

The interaction between NAEs and cholesterol is not merely a random association within the lipid bilayer but can lead to the formation of specific, ordered complexes. This has been demonstrated through various biophysical techniques, providing insights into the nature and stability of these interactions.

Evidence for NAE-Cholesterol Complexation (e.g., N-Myristoylethanolamine-Cholesterol)

Compelling evidence supports the formation of a stoichiometric 1:1 complex between certain NAEs and cholesterol. nih.govnih.gov Studies focusing on N-Myristoylethanolamine (NMEA), a saturated NAE, have been particularly revealing. When NMEA and cholesterol are mixed, they exhibit behaviors that deviate from ideal mixing, suggesting a specific interaction. nih.gov For instance, in Langmuir film studies at an air-water interface, the average area per molecule is lower than predicted at low cholesterol fractions and higher than predicted at high cholesterol fractions, with a crossover point at an equimolar ratio. nih.gov This suggests that the two molecules form a more compact arrangement when present in equal proportions, consistent with the formation of a 1:1 complex. nih.gov

Thermodynamic Analysis of NAE-Cholesterol Interactions by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for studying the thermal properties of lipid systems and provides thermodynamic evidence for NAE-cholesterol complexation. nih.govnih.govresearchgate.net In studies of NMEA and cholesterol mixtures, DSC thermograms reveal the appearance of a new phase transition at approximately 55°C, distinct from the main chain-melting transition of pure NMEA at 72.5°C. nih.gov

The enthalpy of this new transition increases as the cholesterol concentration rises, reaching a maximum at a 50 mol% concentration (a 1:1 molar ratio). nih.gov Beyond this point, the enthalpy of the new peak decreases. nih.gov Concurrently, the enthalpy of the original NMEA transition decreases with the addition of cholesterol, eventually disappearing completely at the 50 mol% mark. nih.gov This behavior is a classic indicator of the formation of a new, stable complex with a specific 1:1 stoichiometry, which melts at a different temperature than the individual components. nih.gov

Table 1: Thermodynamic Data for NMEA-Cholesterol Interaction by DSC

| Parameter | Pure NMEA | NMEA-Cholesterol (1:1) | Observation |

|---|---|---|---|

| Main Transition Temp. (Tm) | 72.5°C | Disappears | The original melting point of NMEA is abolished upon complex formation. nih.gov |

| New Complex Transition Temp. | N/A | ~55°C | A new, distinct thermal event appears, indicating the formation of a complex. nih.gov |

| Enthalpy of New Transition | N/A | Maximum at 50 mol% Cholesterol | The energy required to melt the new phase is greatest at a 1:1 molar ratio, confirming the stoichiometry. nih.gov |

This interactive table summarizes the key thermodynamic findings from DSC analysis, highlighting the evidence for a 1:1 NMEA-cholesterol complex.

Structural Insights from Mass Spectrometry and X-ray Diffraction

Further structural validation for the NAE-cholesterol complex comes from mass spectrometry and X-ray diffraction.

Mass Spectrometry (MS): Fast-atom-bombardment mass spectrometry (FAB-MS) provides direct evidence of the complex at a molecular level. nih.gov In mixtures of NMEA and cholesterol, FAB-MS spectra show clear ion signatures corresponding to the mass of a combined [NMEA+cholesterol] entity. nih.gov This unambiguous detection of a 1:1 molecular association in the gas phase strongly supports the existence of the complex. nih.govnih.gov

X-ray Diffraction (XRD): While direct XRD data specifically on NAE-cholesterol co-crystals is limited in the reviewed literature, XRD is a fundamental tool for studying the structure of lipid phases. aps.orgnih.govmdpi.com For instance, XRD studies on mixtures of phospholipids (B1166683) and cholesterol reveal how cholesterol influences lipid packing, inducing ordered phases. aps.org It is through such techniques that the structural arrangement of lipids in membranes is elucidated, showing, for example, that cholesterol can induce a more ordered and less tilted arrangement of neighboring lipid chains. nih.gov Molecular modeling based on such principles suggests that the NMEA-cholesterol complex is stabilized by multiple hydrogen bonds between the hydroxyl group of cholesterol and the hydroxyl and carbonyl groups of the NAE, alongside significant dispersion interactions between their hydrocarbon regions. nih.gov

Implications for Cellular Membrane Organization and Dynamics

The formation of NAE-cholesterol complexes has significant consequences for the structure and function of cellular membranes, particularly in the context of specialized microdomains known as lipid rafts.

Modulation of Lipid Raft Composition and Function by NAE-Cholesterol Complexes

Lipid rafts are dynamic, nanoscale domains within the plasma membrane enriched in cholesterol, sphingolipids, and specific proteins. nih.govfrontiersin.orgyoutube.com They serve as critical platforms for signal transduction. youtube.com The interaction between NAEs and cholesterol can directly modulate the composition and stability of these rafts. nih.gov

By forming complexes, NAEs can alter the local concentration and availability of cholesterol, a key organizing principle of lipid rafts. nih.govnih.gov An increase in the level of certain NAEs, which can occur under cellular stress, may lead to the formation of these complexes, thereby changing the biophysical properties and protein composition of raft domains. nih.gov This modulation can, in turn, alter the signaling events that are dependent on the integrity of these platforms, which may be relevant to the cytoprotective abilities attributed to NAEs. nih.govnih.gov

Competitive Binding of NAEs with Other Lipids for Cholesterol Association

Within the crowded environment of a biological membrane, there is constant competition among different lipid species and proteins for interaction with cholesterol. nih.govnih.gov Cholesterol is not exclusively available to NAEs; it also associates strongly with other lipids, such as sphingolipids and certain phospholipids, which are foundational components of lipid rafts. nih.gov

The formation of NAE-cholesterol complexes implies that NAEs can effectively compete with these other molecules for cholesterol binding. nih.gov This competition can lead to a displacement of other lipids or proteins from cholesterol-rich domains, or vice versa, depending on the relative affinities and concentrations. For example, studies on other membrane molecules have shown that neurosteroids and certain phospholipids compete directly with cholesterol for binding sites within transmembrane protein crevices. nih.gov Similarly, the presence of anionic lipids can alter the nature of cholesterol's interaction with membrane proteins. nih.gov The ability of NAEs to sequester cholesterol into specific complexes suggests a mechanism by which they can influence the broader landscape of molecular interactions across the cell membrane.

Nitrogenous Compounds As Modulators of Cholesterol Protein Interactions

Cholesterol Binding to Nicotinic Acetylcholine (B1216132) Receptors (nAChR)

The nicotinic acetylcholine receptor (nAChR) is a quintessential example of a ligand-gated ion channel whose function is dependent on the surrounding lipid environment. nih.govpnas.org For the nAChR to be properly reconstituted and functional, a mixture containing cholesterol is required. nih.govpnas.org The mechanisms governing this cholesterol sensitivity have been a subject of extensive research, with evidence pointing towards both direct binding and indirect membrane-mediated effects. pnas.org

Early research using brominated sterols identified both "annular" lipid sites, which are in direct contact with the receptor, and a smaller number of "non-annular" sites that exhibit a significantly higher affinity for cholesterol. conicet.gov.ar More recent structural and computational studies have provided a more detailed picture of these interactions.

Molecular dynamics simulations and docking calculations have revealed multiple cholesterol-binding sites on the nAChR. nih.gov These sites are found at varying depths within the receptor's transmembrane domain. Some are located at the protein-lipid interface, as would be conventionally expected, while others are more deeply buried within the protein structure. nih.govnih.gov

Specifically, three distinct binding sites per subunit have been labeled based on their depth:

Site A: Located in the groove behind the M4 transmembrane helix, in direct contact with the surrounding phospholipids (B1166683). nih.gov

Site B: Positioned at the interface between subunits, bordered by the M1 and M2 helices of one subunit and the M2 and M3 helices of the adjacent one. nih.gov

Site C: Found in the center of a subunit, surrounded by the M1, M2, and M3 helices and site A. nih.gov

Furthermore, studies have identified both promiscuous and high-affinity cholesterol binding sites. The promiscuous sites are often found in the grooves between adjacent transmembrane α-helices and are characterized by rapid exchange with the bulk lipid. nih.gov In contrast, a high-affinity site has been confirmed in the inner leaflet of the membrane, framed by a critical tryptophan residue on the MX α-helix. nih.gov Photolabeling studies have also suggested direct interactions between cholesterol and the M1, M3, and M4 transmembrane segments of the nAChR subunits. nih.gov

| Site Label | Location | Interacting Helices | Affinity Type |

|---|---|---|---|

| Site A | Groove behind M4 helix | M4 | Promiscuous |

| Site B | Interface between subunits | M1, M2, M3 | Promiscuous |

| Site C | Subunit center | M1, M2, M3 | Promiscuous |

| Inner Leaflet Site | Inner membrane leaflet | MX helix | High-affinity |

Cholesterol plays a crucial role in maintaining the structural integrity and conformational dynamics of the nAChR. Molecular dynamics simulations have demonstrated that in the absence of bound cholesterol, the receptor's structure tends to collapse. nih.govnih.gov The presence of cholesterol, particularly when occupying both superficial and deeply buried sites, is most effective at preserving the experimentally determined structure of the receptor. nih.govnih.gov

The stabilizing effect of cholesterol is multifaceted:

Structural Bolstering: Bound cholesterol molecules act as a scaffold, bolstering the receptor's structure and preserving contacts that are deemed critical for its function. nih.gov

Preservation of Essential Contacts: Cholesterol directly supports the interactions between the agonist-binding domain and the pore, which are thought to be essential for the activation of the receptor. nih.gov

Modulation of Conformational Changes: Cholesterol depletion can lead to conformational changes in the nAChR that alter its stability and accelerate its endocytosis. nih.gov

The functional integrity of the nAChR is not solely dependent on cholesterol but also on the presence of anionic lipids, such as phosphatidic acid. nih.gov The ability of the Torpedo nAChR to undergo agonist-induced conformational transitions requires the presence of either cholesterol or anionic lipids, and they can work synergistically to stabilize a functional, agonist-responsive state of the receptor. nih.gov

In membranes composed solely of neutral phospholipids like phosphatidylcholine, the nAChR is poorly conductive. The addition of either cholesterol or anionic lipids can restore its ion channel function. researchgate.net Molecular dynamics simulations have shown how phosphatidic acid and cholesterol, both of which support conformational transitions, compete for binding with phosphatidylcholine, which does not. nih.gov

It is believed that the presence of the nAChR can facilitate the lateral phase separation of lipids to form domains rich in phosphatidic acid, which in turn help to stabilize the nAChR in a functional resting state. nih.gov The charged headgroup of phosphatidic acid allows for stable salt bridges with conserved arginine and lysine (B10760008) residues at the interfaces of the transmembrane and extracellular or intracellular domains of the α4β2 nAChR. nih.gov A higher number of these interactions are observed in the open state of the channel, suggesting a role for anionic lipids in the equilibrium between different channel states. nih.gov

G-Protein Coupled Receptors (GPCRs) and Cholesterol Modulation

G-protein coupled receptors (GPCRs) represent the largest family of cell surface proteins in humans and are the targets of a large percentage of modern drugs. nih.govethz.ch These receptors are embedded in the cell membrane, and their function is intricately modulated by the surrounding lipid environment, particularly by cholesterol. nih.govnih.gov

Similar to nAChRs, the interaction between cholesterol and GPCRs can occur through two main mechanisms: an indirect effect by altering the physical properties of the membrane, or a direct, specific interaction with the receptor. nih.govcapes.gov.br Growing evidence from high-resolution crystal structures of GPCRs has provided structural proof of cholesterol binding sites. nih.govcapes.gov.br

A novel concept that has emerged from these studies is the idea of "nonannular" cholesterol binding sites. nih.govscilit.com These are sites that are not part of the "annular" ring of lipids immediately surrounding the protein but are rather specific pockets or clefts on the receptor surface. The identification of these nonannular sites suggests a more specific and direct modulatory role for cholesterol than previously thought. nih.gov

Analysis of the serotonin1A receptor, a representative GPCR, has shown that putative cholesterol binding sites are inherent and evolutionarily conserved features of the receptor. nih.gov

Cholesterol acts as an allosteric modulator of GPCRs, meaning it binds to a site distinct from the primary ligand-binding site to influence the receptor's activity. nih.govelifesciences.org The β2-adrenergic receptor (β2AR), one of the most well-characterized GPCRs, serves as a prime example of this regulation. ethz.chresearchgate.net

Extensive atomistic simulations have shown that cholesterol regulates the β2AR by limiting its conformational variability. nih.govelifesciences.orgnih.gov In the absence of cholesterol, the β2AR exhibits significant conformational flexibility. However, with increasing cholesterol concentration, the receptor tends to stay in a more limited set of conformations. nih.govelifesciences.org

The mechanism behind this regulation is the binding of cholesterol to specific, high-affinity sites on the receptor. nih.govethz.chnih.gov For the β2AR, these sites are located near the transmembrane helices 5-7. nih.govethz.chnih.gov This binding has a stabilizing effect on both the inactive and active states of the receptor, making it less prone to spontaneously switch between them. ethz.ch

This allosteric regulation by cholesterol is not just a general membrane effect; the specific binding to these high-affinity sites plays the primary role, while indirect effects from changes in membrane properties are considered minor. ethz.chelifesciences.org The specificity of this interaction is further highlighted by the fact that while cholesterol analogues can also bind to these sites, cholesterol itself produces the strongest effect in impeding the structural flexibility of the β2AR. ethz.chelifesciences.org

| Parameter | Effect of Cholesterol | Mechanism |

|---|---|---|

| Conformational Flexibility | Reduced | Binding to high-affinity sites near transmembrane helices 5-7 |

| Receptor State | Stabilizes both inactive and active states | Limits spontaneous switching between states |

| Regulation Type | Allosteric | Binds to sites distinct from the primary ligand-binding site |

Atomistic Simulations Elucidating Cholesterol-GPCR Interaction Mechanisms

The function and structure of G protein-coupled receptors (GPCRs), the largest family of signal-transducing molecules, are significantly influenced by membrane cholesterol. nih.gov Molecular dynamics (MD) simulations, at both atomistic and coarse-grain resolutions, have become a vital tool for understanding the intricate and dynamic interactions between cholesterol and GPCRs. nih.govresearchgate.net These computational methods have revealed that cholesterol does not bind to GPCRs in a simple lock-and-key fashion but rather through a series of transient and specific interactions.

Simulations have successfully identified multiple cholesterol interaction sites on the surface of GPCRs. nih.govresearchgate.net These sites, often referred to as "hot-spots" or "high-occupancy sites," are dynamic, with cholesterol molecules exchanging with the bulk lipid environment on a microsecond timescale. nih.gov This suggests that the energy landscape of cholesterol's association with a GPCR consists of numerous shallow energy minima, allowing for rapid binding and unbinding. nih.gov

Several consensus motifs for cholesterol interaction have been identified, such as the Cholesterol Recognition/Interaction Amino Acid Consensus (CRAC) site. nih.gov Coarse-grain simulations of the β₂-adrenergic receptor, for instance, have confirmed high cholesterol occupancy at specific sites, including the cholesterol consensus motif (CCM). researchgate.net These interactions are not static; they are highly dependent on the conformational state of the receptor. scbt.com Studies on the μ-opioid receptor (μOR) and the A₂ₐ adenosine (B11128) receptor (A₂ₐR) show that cholesterol's interaction profile changes depending on whether the receptor is in an active or inactive state. scbt.com This conformation-dependent binding indicates that cholesterol can modulate the conformational landscape of the receptor, thereby influencing its signaling activity. scbt.com The interactions are typically mediated by a hydrophobic environment formed by residues from multiple transmembrane helices, which accommodates cholesterol's rigid ring structure, and are further stabilized by interactions with aromatic and charged or polar residues. scbt.com

Nitrogen-Containing Small Molecules as Acyl-CoA: Cholesterol O-Acyltransferase (ACAT) Inhibitors

Acyl-CoA: Cholesterol O-acyltransferase (ACAT) is an intracellular enzyme that catalyzes the esterification of cholesterol, a key process in cholesterol metabolism. nih.govbiorxiv.org The inhibition of ACAT is a therapeutic strategy for managing conditions like hypercholesterolemia and atherosclerosis. nih.govbiorxiv.org Nitrogen-containing small molecules have been extensively explored as potent ACAT inhibitors, with structure-activity relationship (SAR) studies guiding the design of effective compounds.

A series of N-phenyl-N'-[3-(4-phenylnaphthylidinoyl)]urea derivatives has been identified as a novel and potent class of ACAT inhibitors. nih.gov SAR studies on these compounds revealed that specific substitutions on both the naphthyridinone core and the N-phenylurea moiety are critical for inhibitory activity. nih.gov

Key findings from the SAR studies include:

Substitution on the Naphthyridinone 4-Phenyl Ring: Introducing a methoxy (B1213986) group at the 3-position of the 4-phenyl ring on the naphthyridinone structure was found to significantly enhance potency. nih.gov

Substitution at the 1-N Position: The nature of the alkyl group at the 1-N position of the naphthyridinone ring also plays a crucial role. An n-butyl substitution at this position was identified as optimal for high in vitro inhibitory activity. nih.gov

The combination of these optimal features led to the development of the compound SM-32504, which demonstrated powerful ACAT inhibition. nih.gov

Table 1: SAR Data for Selected N-Phenyl-N'-[3-(4-phenylnaphthylidinoyl)]urea Derivatives

| Compound | 1-N Substituent | 4-Phenyl Ring Substituent | ACAT Inhibitory Activity (IC₅₀) |

| Reference Compound | Methyl | Unsubstituted | Moderate |

| SM-32504 (3m) | n-Butyl | 3-Methoxy | Potent nih.gov |

This table illustrates the impact of specific chemical modifications on the inhibitory potency of the urea (B33335) derivatives against the ACAT enzyme.

While direct, extensive SAR studies on piperazine (B1678402) analogues specifically for ACAT inhibition are not as commonly published as for urea derivatives, the principles of incorporating nitrogen-containing heterocyclic moieties like piperazine are well-recognized in the design of ACAT inhibitors. The introduction of basic amine groups, a key feature of piperazine, is a strategy used to modify the physicochemical properties of inhibitors, such as solubility and bioavailability. nih.gov

In broader SAR studies of ACAT inhibitors, including various urea-based series, strategic modifications often involve introducing polar or ionizable groups to reduce excessive lipophilicity, which can otherwise lead to poor absorption. nih.gov For instance, in a series of N-phenyl-N'-[(1-phenylcyclopentyl)methyl]ureas, the introduction of a basic piperidinyl group (a chemical cousin to piperazine) led to compounds with increased basicity, lower lipophilicity, and excellent hypocholesterolemic activity in vivo. nih.gov This highlights the value of incorporating such nitrogenous rings. The general pharmacophore for many small molecule ACAT inhibitors includes a central scaffold (like urea or an amide) flanked by hydrophobic groups. The piperazine ring can serve as a versatile linker or a terminal group that can be fine-tuned to optimize both target engagement and pharmacokinetic properties. youtube.com

The rational design of potent and selective ACAT inhibitors is heavily informed by both SAR studies and the elucidation of the enzyme's three-dimensional structure. nih.govnih.gov Cryogenic electron microscopy (cryo-EM) studies of human ACAT2 have provided a detailed blueprint for targeted inhibitor design. nih.gov These structural insights reveal several key targetable features within the enzyme. nih.govresearchgate.net

Key molecular design principles include:

Targeting the Catalytic Core: The ACAT2 enzyme possesses a catalytic histidine residue (His434) essential for the acyl-transfer reaction. nih.gov Non-selective inhibitors like nevanimibe (B238670) are designed to directly interact with this catalytic center. Nevanimibe forms a hydrogen bond with Asn395 and a π-π stacking interaction with Trp394, effectively blocking the substrate's access to His434. nih.gov Designing molecules that occupy this catalytic pocket is a primary strategy for inhibition.

Blocking the Cholesterol Entry Pathway: ACAT2 has a distinct tunnel that serves as an entry point for cholesterol to reach the catalytic site from the lipid bilayer. nih.govresearchgate.net Inhibitors can be designed to physically obstruct this channel, preventing the cholesterol substrate from binding.

Exploiting Allosteric Sites: Structural studies have identified a separate allosteric site that binds cholesterol, which is necessary for activating the enzyme. nih.govresearchgate.net Furthermore, selective inhibitors like pyripyropene A bind to a completely different site from nevanimibe, closer to the luminal side of the catalytic cavity. nih.gov Pyripyropene A's binding involves interactions with residues such as Phe438, Gln488, and Val489. nih.govresearchgate.net This demonstrates the feasibility of designing highly selective inhibitors by targeting unique allosteric pockets that are not conserved between ACAT1 and ACAT2, which can lead to improved safety profiles. nih.gov

By combining the knowledge from SAR studies—which define the optimal peripheral chemical groups—with structural knowledge of these specific binding pockets, medicinal chemists can design next-generation ACAT inhibitors with high potency, selectivity, and favorable drug-like properties. nih.gov

Advanced Methodologies in Researching Nitrogenous Compounds and Cholesterol Interactions

Spectroscopic and Calorimetric Approaches for Molecular Interaction Analysis

The study of interactions between nitrogenous compounds, such as N-acyl-ethanolamines (NAEs), and cholesterol at a molecular level is crucial for understanding their roles in biological systems. Researchers employ a variety of sophisticated spectroscopic and calorimetric techniques to elucidate the nature of these interactions, including complex formation, phase behavior, and conformational changes.

Differential Scanning Calorimetry (DSC) for Phase Transition and Complex Formation

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to investigate the phase transitions of lipids and the effects of cholesterol on these transitions. By measuring the heat flow associated with thermal transitions, DSC can provide insights into the formation of complexes between molecules.

In studies involving N-acylethanolamines and cholesterol, DSC has been instrumental in demonstrating the formation of a 1:1 molar complex. For instance, the interaction between N-myristoylethanolamine (NMEA) and cholesterol results in a new phase transition peak at 86.5°C, which is distinct from the solid-liquid phase transition of NMEA at 95°C. researchgate.net The intensity of this new peak increases with the cholesterol content up to a 50 mol% concentration and then decreases, providing strong evidence for a 1:1 stoichiometry of the complex. researchgate.netnih.gov Similar findings have been observed with other long-chain NAEs like N-palmitoylethanolamine (NPEA) and N-stearoylethanolamine (NSEA), indicating that they also form 1:1 molar complexes with cholesterol. researchgate.net

The addition of cholesterol to NMEA leads to a new phase transition at 55°C, alongside the chain-melting transition of NMEA at 72.5°C. nih.gov The enthalpy of this new transition is dependent on the cholesterol concentration, peaking at 50 mol% and disappearing at 80 mol%. nih.gov Concurrently, the enthalpy of the NMEA chain-melting transition decreases as cholesterol content increases, vanishing at 50 mol% cholesterol. nih.gov These calorimetric data strongly support the formation of a stable NMEA-cholesterol complex.

Interactive Data Table: DSC Analysis of N-acylethanolamine and Cholesterol Mixtures

| N-acylethanolamine | Cholesterol (mol%) | New Phase Transition T (°C) | Original Phase Transition T (°C) | Enthalpy of New Transition (kJ/mol) | Enthalpy of Original Transition (kJ/mol) |

| NMEA | 0 | - | 95 | - | Varies |

| NMEA | 25 | 86.5 | Shifts lower | Increases | Decreases |

| NMEA | 50 | 86.5 | Vanishes | Maximum | Vanishes |

| NMEA | 75 | 86.5 | - | Decreases | - |

| NPEA | 50 | Varies | Vanishes | Maximum | Vanishes |

| NSEA | 50 | Varies | Vanishes | Maximum | Vanishes |

Note: "T" denotes temperature. This table is a representation of the trends observed in DSC studies.

Mass Spectrometry (e.g., Fast-Atom Bombardment Mass Spectrometry (FAB-MS)) for Complex Characterization

Fast-Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique used for the mass analysis of non-volatile and thermally labile compounds. It has been effectively utilized to confirm the formation of complexes between N-acylethanolamines and cholesterol. In FAB-MS experiments, mixtures of NMEA and cholesterol have shown clear signals corresponding to the formation of a complex, specifically the ions ([NMEA+cholesterol]+) and ([NMEA+cholesterol+Na]+). nih.gov This direct detection of the complex in the gas phase provides unambiguous evidence of a 1:1 association between the two molecules, corroborating the findings from DSC studies. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the structure, dynamics, and environment of molecules in solution and in the solid state. Solid-state NMR, in particular, is a powerful tool for studying the interactions between lipids and membrane-embedded proteins. nih.gov It can be used to probe the effects of the membrane environment on the dynamic properties of molecules. nih.gov

While specific NMR studies focusing solely on the "N-Ana cholesterol" compound are not prevalent in the provided search results, the principles of NMR spectroscopy are broadly applicable to understanding cholesterol's interactions. For example, NMR can be used to determine how cholesterol influences the conformation and dynamics of nitrogenous compounds within a lipid bilayer. Techniques like saturation transfer difference NMR can provide insights into the binding of cholesterol to proteins and other molecules. nih.gov Furthermore, 1H and 13C NMR spectra of cholesterol itself reveal a complex pattern of resonances that can be assigned to specific atoms within the molecule, providing a baseline for studying changes upon interaction with other compounds. magritek.commagritek.comchemicalbook.com

Chromatographic Techniques (e.g., HPLC, GC) for Compound Separation and Quantification in Research Samples

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for the separation, identification, and quantification of cholesterol and related nitrogenous compounds in complex biological samples. nih.gov These methods are known for their reliability, sensitivity, and accuracy. nih.gov

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection is a common method for determining free, esterified, and total cholesterol. nih.gov The technique separates compounds based on their polarity, allowing for the quantification of cholesterol in various matrices. The limit of detection for cholesterol can be as low as 0.04 mmol/L. nih.gov

Gas Chromatography (GC): GC, often coupled with a flame ionization detector or mass spectrometry, is widely used for the analysis of cholesterol and its esters. nih.gov Samples often require derivatization to increase the volatility of the analytes. nih.gov GC methods can achieve a linear range for cholesterol quantification from 0.1 to 15 mmol/L. nih.gov

Both HPLC and GC are crucial for research involving this compound, enabling the purification of the compound and the precise measurement of its concentration in experimental samples, which is a prerequisite for biophysical and biochemical assays.

Interactive Data Table: Comparison of Chromatographic Techniques for Cholesterol Analysis

| Technique | Principle | Sample Preparation | Detection Limit | Advantages | Disadvantages |

| HPLC | Separation based on polarity | Saponification, extraction | 0.04 mmol/L | High reliability, sensitivity, and accuracy | Extensive sample preparation |

| GC | Separation based on volatility | Saponification, extraction, derivatization | 0.04 mmol/L | High reliability, sensitivity, and accuracy | Requires derivatization, potential for thermal decomposition |

Computational Chemistry and Molecular Modeling Techniques

Computational approaches provide invaluable atomic-level insights into the interactions between lipids, cholesterol, and proteins, complementing experimental data.

Molecular Dynamics (MD) Simulations of Lipid-Protein Systems

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. In the context of lipid-protein systems, MD simulations can reveal detailed information about the interactions between cholesterol and other molecules within a model membrane. These simulations have been used to investigate the influence of cholesterol on the structure, dynamics, and function of membrane proteins. nih.govd-nb.info

MD simulations have shown that cholesterol can induce local ordering of hydrocarbon chains in a lipid bilayer. nih.gov This ordering effect can be monitored through parameters such as the deuterium NMR quadrupolar splittings and the fraction of gauche bonds. nih.gov The simulations also support experimental findings of a 1:1 complex between NMEA and cholesterol, providing a plausible structural model that highlights multiple hydrogen bond interactions between the hydroxyl group of cholesterol and the hydroxyl and carbonyl groups of NMEA, in addition to dispersion interactions between their hydrocarbon domains. nih.gov

Furthermore, MD simulations can be used to calculate the lateral diffusion coefficients of lipids and cholesterol in a membrane, providing insights into the fluidity and organization of the bilayer. acs.org These computational studies are essential for understanding the molecular basis of how nitrogenous compounds like this compound might interact with and modulate the properties of biological membranes.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Reaction Pathway Analysis

Quantum chemical calculations are powerful computational tools used to predict the electronic structure and reactivity of molecules. acs.org Density Functional Theory (DFT) is a widely used method within this class that allows for the detailed analysis of potential metabolic transformations and reaction mechanisms at the atomic level. mdpi.comrsc.orgnih.gov

For a hypothetical nitrogenous cholesterol analog, DFT could be employed to:

Determine Molecular Stability: Calculate the total energy of different conformations of the molecule to identify the most stable structures.

Predict Reaction Energetics: Analyze the energy changes that occur during potential biochemical reactions, such as oxidation or conjugation, which are common metabolic pathways. By calculating the activation energies, researchers can predict the feasibility of a proposed reaction pathway. pku.edu.cn

Elucidate Reaction Mechanisms: Map the entire energy landscape of a chemical reaction, identifying transition states and intermediates. This provides a step-by-step understanding of how the compound might be metabolized or how it could interact with biological targets. mdpi.com

For instance, in the rational design of novel fluorescent cholesterol analogs, quantum mechanical computations are used to predict optical properties, guiding the synthesis of the most promising candidates. rsc.orgnih.gov This approach saves significant resources by prioritizing molecules with desirable characteristics before attempting laboratory synthesis.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies for Inhibitor Design

Quantitative Structure-Activity Relationship (QSAR) and molecular docking are computational techniques central to modern drug discovery, used to predict the biological activity of chemical compounds and guide the design of potent inhibitors. researchgate.net

QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For a class of nitrogenous compounds targeting an enzyme in the cholesterol pathway, such as HMG-CoA reductase, a QSAR model would be developed by:

Compiling a dataset of similar compounds with known inhibitory activities.

Calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties) for each compound.

Generating a statistical model that links these descriptors to the observed activity.

This model can then be used to predict the activity of new, unsynthesized compounds, like this compound, and to identify which structural features are most critical for its function. nih.gov

Molecular Docking predicts the preferred orientation of a molecule when bound to a target protein. nih.gov This method would be used to virtually screen this compound against key proteins in cholesterol metabolism (e.g., HMG-CoA reductase, lanosterol synthase). orientjchem.org The docking process provides insights into:

Binding Affinity: A scoring function estimates the strength of the interaction, helping to rank potential inhibitors.

Binding Mode: It reveals the specific amino acid residues involved in the interaction, highlighting key hydrogen bonds, and hydrophobic or electrostatic interactions. nih.gov

Structural Basis for Inhibition: Understanding the binding mode allows for rational, structure-based design of more potent and selective analogs. mdpi.com

Interactive Table: Example of Molecular Docking Scores for Hypothetical Inhibitors Against a Target Protein.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Activity |

|---|---|---|---|

| This compound | -9.5 | Arg590, Lys735, Asp690 | High |

| Analog A | -7.2 | Arg590, Asn686 | Moderate |

| Analog B | -5.1 | Asp690 | Low |

Note: Data are hypothetical and for illustrative purposes only.

Computational Approaches for Analyzing Cholesterol's Influence on Membrane Mechanics

Cholesterol is a critical component of mammalian cell membranes, regulating their fluidity, thickness, and rigidity. fau.euaip.org Computational methods, particularly molecular dynamics (MD) simulations, are indispensable for understanding how cholesterol or its analogs, like a hypothetical this compound, would alter these properties at an atomic level. nih.gov

MD simulations can model the behavior of a lipid bilayer containing the compound of interest over time, providing detailed information on:

Membrane Ordering and Thickness: Cholesterol is known to increase the thickness and order of lipid membranes. mdpi.com Simulations can quantify the extent to which a nitrogenous analog mimics or alters this effect.

Membrane Rigidity: The presence of cholesterol enhances the mechanical stability and bending rigidity of bilayers. mdpi.com Computational analyses can predict whether the introduction of this compound would make the membrane more or less flexible. fau.eu

Permeability: Changes in membrane packing and order directly impact its permeability to water and small solutes. aip.org Simulations can reveal how the insertion of a novel sterol-like molecule might affect this barrier function.

Lateral Diffusion: The movement of lipids and proteins within the membrane is crucial for cellular signaling. MD simulations can measure the lateral diffusion coefficients to see if the compound enhances or restricts mobility within the bilayer. mdpi.com

These computational studies provide a foundational understanding of the biophysical effects of a compound before proceeding to more complex and resource-intensive cell-based experiments. acs.org

Cell-Based and Non-Clinical Animal Models for Mechanistic Studies

In Vitro Cellular Models (e.g., Macrophages, HepG2, Caco2 cells) for Cholesterol Efflux and Gene Expression Studies

In vitro cellular models are essential for dissecting the molecular mechanisms by which a compound like this compound could affect cholesterol homeostasis in specific cell types.

Macrophages: These immune cells are central to the development of atherosclerosis. When they accumulate excess cholesterol, they transform into "foam cells." Macrophage cell lines (e.g., RAW264.7) are used to study processes like cholesterol uptake, esterification, and particularly, reverse cholesterol transport (RCT), where cholesterol is removed from the cells. science.govnih.gov Experiments would measure the ability of this compound to promote or inhibit cholesterol efflux to acceptors like Apolipoprotein A-I.

HepG2 cells: This human liver cancer cell line is a widely used model for hepatocytes, the primary cells involved in cholesterol synthesis, uptake from the blood, and excretion into bile. nih.gov HepG2 cells are used to investigate the effects of compounds on endogenous cholesterol synthesis, the expression of the LDL receptor, and the regulation of genes involved in bile acid synthesis (e.g., CYP7A1). mdpi.commdpi.com

Caco-2 cells: This human colorectal adenocarcinoma cell line can be differentiated to form a polarized monolayer that mimics the intestinal epithelium. mdpi.com Caco-2 cells are the gold-standard in vitro model for studying intestinal cholesterol absorption and the expression of key transporters like NPC1L1. researchgate.net

Interactive Table: Example of Gene Expression Changes in HepG2 Cells Treated with a Hypothetical Compound.

| Gene | Function | Fold Change |

|---|---|---|

| LDLR | LDL Cholesterol Uptake | +2.5 |

| SREBP2 | Cholesterol Synthesis Regulation | +1.8 |

| ABCG5 | Biliary Cholesterol Secretion | +3.1 |

| ABCG8 | Biliary Cholesterol Secretion | +2.9 |

Note: Data are hypothetical and for illustrative purposes only.

Genetically Modified Animal Models (e.g., ApoE-deficient mice, LDL receptor knockout rabbits) in Cholesterol Metabolism Research

Genetically modified animal models are crucial for studying the systemic effects of a compound on cholesterol metabolism and atherosclerosis in a living organism.

Apolipoprotein E-deficient (ApoE-/-) mice: ApoE is vital for the clearance of lipoprotein remnants from the circulation. jpp.krakow.pl Mice lacking ApoE spontaneously develop severe hypercholesterolemia and atherosclerotic lesions, even on a normal diet, making them a cornerstone model for atherosclerosis research. jpp.krakow.plnih.govnih.gov These mice would be used to test if this compound can alter plasma lipid profiles and reduce the development of atherosclerotic plaques. criver.com

LDL receptor knockout (LDLR-/-) rabbits: Unlike mice, rabbits have a lipoprotein profile more similar to humans, with LDL as the primary cholesterol carrier. nih.gov Rabbits deficient in the LDL receptor (LDLR-/-) develop severe hypercholesterolemia and atherosclerosis spontaneously, closely mimicking human familial hypercholesterolemia (FH). nih.govmdpi.comfrontiersin.org This model is valuable for translational research and for assessing the efficacy of potential lipid-lowering agents. nih.gov

Consideration of Non-Mouse Models for Translational Research

While mouse models are invaluable, their lipid metabolism differs significantly from humans in key aspects (e.g., mice are naturally HDL-dominant). Therefore, non-mouse models are often essential for translational research to better predict human responses. nih.gov

Hamsters: Golden Syrian hamsters have a lipid profile and cholesterol metabolism that more closely resembles that of humans, including the presence of cholesteryl ester transfer protein (CETP), which is absent in mice. They are a suitable model for studying drugs that target CETP and for general dyslipidemia research. nih.gov

Zebrafish: The optical transparency of zebrafish embryos allows for real-time imaging of lipid accumulation and vascular inflammation. Genetic manipulation is straightforward, making them a high-throughput model for screening compounds that may affect cholesterol metabolism and atherosclerosis. nih.gov

Pigs and Non-Human Primates: These large animal models have cardiovascular systems and physiology that are highly similar to humans. Though their use is limited by cost and ethical considerations, they are considered the most predictive models for human atherosclerosis before clinical trials. nih.gov

The selection of an appropriate animal model is critical for the rigorous evaluation of novel therapeutic agents and for facilitating their translation to clinical applications. nih.gov

Omics Technologies for Comprehensive Biological Insights

The study of nitrogenous compounds and their intricate interactions with cholesterol has been significantly advanced by the application of high-throughput "omics" technologies. These methodologies allow for a global and comprehensive analysis of the molecular landscape, providing unprecedented insights into the biological consequences of these interactions. By simultaneously measuring entire classes of molecules—such as lipids, genes, and proteins—researchers can construct a more holistic understanding of the cellular and systemic responses.

Lipidomics Profiling for Global Lipid Analysis

Lipidomics, the large-scale study of cellular lipids, is a cornerstone for understanding how nitrogenous compounds like N-Arachidonoylethanolamine (Anandamide or AEA) influence cholesterol-related pathways. wikipedia.orgyoutube.com This approach utilizes advanced analytical techniques, primarily mass spectrometry combined with liquid chromatography (LC-MS), to identify and quantify hundreds of distinct lipid species within a biological sample. nih.govnih.gov

The primary strength of lipidomics is its ability to provide a global snapshot of the lipidome, revealing subtle but significant alterations that may be missed by traditional, targeted lipid panels that measure only total cholesterol and triglycerides. nih.govnih.gov In the context of Anandamide and cholesterol interactions, lipidomics can elucidate several key aspects:

Alterations in Lipid Classes: Research can track broad changes across various lipid classes. For instance, while total cholesterol levels might remain unchanged, the relative abundance of cholesteryl esters, free cholesterol, or various phospholipid classes could be significantly altered. Studies have shown that even when standard clinical biochemistry parameters appear normal, underlying lipidomic changes can contribute to disease pathology. nih.gov

Shifts in Individual Lipid Species: Lipidomics allows for the identification of specific molecular species. Anandamide has a preference for binding to cholesterol and ceramide over other membrane lipids. wikipedia.org Lipidomic profiling can precisely quantify changes in the levels of specific ceramides or phosphatidylcholines that are associated with cardiovascular risk, providing a more detailed picture than total lipid measurements alone. nih.gov

Impact on Lipoprotein Composition: The lipid composition of lipoproteins such as low-density lipoprotein (LDL) and high-density lipoprotein (HDL) can be meticulously analyzed. Lipidomic studies have revealed that the quality of HDL particles can shift toward a more inflammatory or less vasoprotective state, characterized by changes in their plasmalogen and ceramide content. ahajournals.org

By applying these profiling techniques, researchers can generate detailed datasets that reveal the downstream effects of Anandamide-cholesterol interactions on the entire lipid network, identifying potential biomarkers and new metabolic pathways. nih.gov

Table 1: Application of Lipidomics in Analyzing Cholesterol-Related Changes

| Analytical Approach | Key Information Yielded | Example Application in Nitrogenous Compound Research |

|---|---|---|

| Global Lipid Profiling | Comprehensive identification and quantification of hundreds of lipid species across multiple classes (e.g., phospholipids (B1166683), sphingolipids, acylglycerols). nih.gov | Assessing the overall impact of Anandamide on the cellular lipidome to identify broad metabolic shifts. |

| Targeted Lipid Class Analysis | Precise measurement of specific lipid classes known to be involved in cholesterol metabolism, such as cholesteryl esters, ceramides, and sphingomyelins. nih.gov | Quantifying changes in ceramide levels, a known binding partner of Anandamide, to understand its role in signaling. wikipedia.org |

| Lipoprotein Lipidomics | Detailed analysis of the lipid composition of isolated lipoprotein particles (e.g., LDL, HDL). ahajournals.org | Determining how Anandamide-cholesterol interactions might alter the lipid cargo of HDL, affecting its anti-inflammatory properties. |

| Comparative Lipidomics | Comparing lipid profiles between control and treated states (e.g., cells exposed to Anandamide) to identify statistically significant changes. nih.gov | Identifying specific lipid species that are consistently up- or down-regulated, pointing to key nodes in cholesterol metabolic pathways. |

Transcriptomics and Gene Expression Analysis (e.g., RNA-seq, Low-Density Arrays) in Cholesterol Homeostasis

Transcriptomics provides a powerful lens through which to view the cellular response to stimuli by measuring the expression levels of thousands of genes simultaneously. Technologies like RNA sequencing (RNA-seq) and microarray analysis are instrumental in uncovering how nitrogenous compounds that interact with cholesterol can modulate the genetic machinery responsible for maintaining cholesterol homeostasis. nih.govresearchgate.net

Cholesterol homeostasis is a tightly regulated process involving the coordinated expression of genes related to synthesis, uptake, efflux, and metabolism. nih.govnih.gov Transcriptomic analyses can reveal how these genetic programs are altered. For example, integrated transcriptome and metabolome analyses of cells under cholesterol stress have identified time-dependent responses, starting with the regulation of genes for cholesterol efflux and sterol biosynthesis and transitioning to the modulation of inflammatory pathways. mdpi.comscilit.com

Key applications of transcriptomics in this research area include:

Identifying Differentially Expressed Genes (DEGs): By comparing the transcriptomes of cells or tissues in the presence or absence of a specific nitrogenous compound, researchers can identify genes whose expression is significantly altered. This can include genes encoding key enzymes in cholesterol synthesis (e.g., HMGCR), receptors for lipoprotein uptake (e.g., LDLR), and transporters involved in cholesterol efflux (e.g., ABCA1, ABCG1). mdpi.com

Pathway and Network Analysis: The list of DEGs can be further analyzed using bioinformatics tools to identify enrichment in specific biological pathways, such as "sterol biosynthesis" or "PPAR signaling". mdpi.com This helps to place the individual gene changes into a broader biological context, revealing the overarching cellular strategies for responding to the compound.

Role of Non-Coding RNAs: Transcriptomics is not limited to protein-coding genes. It also allows for the discovery and quantification of long non-coding RNAs (lncRNAs), which have emerged as critical regulators of cholesterol homeostasis. nih.govnih.gov Studies have shown that specific lncRNAs can influence cholesterol efflux and metabolism by targeting key genes, representing a novel layer of regulation. nih.gov

For instance, a study on N-acetylneuraminic acid (NANA), another nitrogenous compound, showed it could improve cholesterol efflux by increasing the protein expression of ABCG1. researchgate.net Transcriptomic studies could be used to determine if this effect originates from an upregulation of the ABCG1 gene transcript.

Table 2: Key Gene Categories in Cholesterol Homeostasis Investigated by Transcriptomics

| Gene Category | Function | Examples of Genes | Potential Regulation by Nitrogenous Compounds |

|---|---|---|---|

| Cholesterol Synthesis | Enzymes involved in the mevalonate pathway for de novo cholesterol production. | HMGCR, SREBF2 | Suppression of synthesis genes in response to perceived cholesterol excess. |

| Cholesterol Uptake | Receptors that mediate the cellular uptake of cholesterol from lipoproteins. | LDLR, VLDLR | Downregulation of uptake receptors to prevent intracellular cholesterol overload. |

| Cholesterol Efflux | ATP-binding cassette (ABC) transporters that facilitate the removal of cholesterol from cells to HDL. | ABCA1, ABCG1 | Upregulation of efflux transporters to promote reverse cholesterol transport. researchgate.net |

| Cholesterol Metabolism | Enzymes that convert cholesterol into other molecules, such as bile acids or steroid hormones. | CYP7A1 | Modulation of metabolic pathways to alter cholesterol utilization and excretion. |

| Non-Coding Regulators | Long non-coding RNAs that fine-tune the expression of other cholesterol-related genes. nih.gov | lncRNA RP5-833A20.1, CDKN2B-AS1 | Indirect regulation of homeostasis through epigenetic or post-transcriptional mechanisms. nih.gov |

Proteomics for Identification of Interacting Proteins and Pathways

Proteomics, the comprehensive analysis of proteins, offers direct insight into the functional machinery of the cell. In the study of cholesterol interactions, proteomics is essential for identifying the specific proteins that physically bind to cholesterol or are part of pathways modulated by cholesterol-interacting compounds. nih.govnih.gov

A major challenge in studying cholesterol-protein interactions is that many of these interactions occur within the hydrophobic environment of the cell membrane. nih.gov Advanced chemoproteomic strategies have been developed to overcome this. These methods often use photoreactive and "clickable" sterol probes that can be introduced into living cells. nih.govspringernature.com Upon UV activation, the probe covalently links to nearby proteins, which can then be isolated and identified using quantitative mass spectrometry. This approach has successfully identified over 250 cholesterol-binding proteins in mammalian cells, including both well-known and previously unreported interactions. nih.govresearchgate.net

The key contributions of proteomics in this field are:

Direct Identification of Binding Partners: Proteomics can identify the full suite of proteins that interact with cholesterol. nih.gov Since Anandamide forms a molecular complex with cholesterol within the cell membrane wikipedia.org, these identified cholesterol-binding proteins are prime candidates for being affected by Anandamide's presence. These proteins include receptors, ion channels, transporters, and enzymes. nih.govnih.gov

Pathway Elucidation: By identifying a set of interacting proteins, researchers can use bioinformatic tools to map them to specific cellular pathways and networks. researchgate.net This can reveal that cholesterol-interacting proteins are enriched in pathways related to glycerolipid metabolism, vesicular transport, and protein glycosylation, suggesting that cholesterol levels are coupled to these other critical cellular processes. nih.govspringernature.com

Quantitative Proteomic Analysis: Techniques like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) or TMT (Tandem Mass Tags) allow for the precise quantification of changes in protein abundance in response to a stimulus. This can reveal, for example, whether the presence of an Anandamide-cholesterol complex leads to the upregulation or downregulation of specific proteins involved in inflammatory signaling or lipid metabolism. Proteomic profiling of conditions like hypercholesterolemia has identified significant alterations in proteins such as apolipoproteins and enzymes involved in lipid metabolism. nih.gov

These proteomic findings provide a direct functional readout of the cellular events, linking the initial interaction between a nitrogenous compound and cholesterol to downstream physiological changes.

Table 3: Classes of Cholesterol-Interacting Proteins Identified by Proteomics

| Protein Class | Function | Examples |

|---|---|---|

| Receptors | Cell surface or intracellular proteins that bind signaling molecules. | G-Protein Coupled Receptors (GPCRs), 5-HT2BRG receptor nih.gov |

| Ion Channels & Transporters | Membrane proteins that control the flow of ions or molecules across membranes. | ATP-binding cassette (ABC) transporters, NPC1 nih.gov |

| Enzymes | Proteins that catalyze biochemical reactions, including lipid metabolism. | HMG-CoA reductase, Proprotein convertase subtilisin/kexin type 9 (PCSK9) nih.govacs.org |

| Signaling Proteins | Proteins involved in intracellular signaling cascades. | Stromal-cell-derived factor-1 (SDF-1) nih.gov |

| Structural & Trafficking Proteins | Proteins involved in cellular structure and the transport of vesicles. | Flotillin-1 nih.govmdpi.com |

Future Research Directions and Unanswered Questions

Elucidation of Novel Nitrogenous Cholesterol Metabolites and Their Biological Roles

A significant area of future research lies in the discovery and characterization of new nitrogen-containing cholesterol metabolites. The human body may produce endogenous nitrogenous sterols that are yet to be identified, and understanding their physiological roles is paramount.

Key Research Questions:

What are the endogenous pathways for the synthesis of nitrogen-containing cholesterol derivatives?

What specific biological functions do these novel metabolites have in cellular signaling, membrane dynamics, and metabolic regulation?

How do the levels of these metabolites change in various disease states, and could they serve as novel biomarkers?

Recent studies have highlighted the diverse biological effects of aminosterols, such as squalamine, which was originally isolated from the dogfish shark. nih.govnih.govencyclopedia.pubresearchgate.net Research into such naturally occurring nitrogenous sterols provides a template for discovering new endogenous and synthetic molecules with potent biological activities.

Advanced Structural Biology of Nitrogen-Containing Compound-Cholesterol-Protein Complexes

Understanding the three-dimensional interactions between nitrogen-containing cholesterol analogues, cholesterol itself, and target proteins is crucial for rational drug design. Advanced structural biology techniques can provide atomic-level insights into these complexes.

Future Research Focus:

Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography: Determining the high-resolution structures of nitrogenous sterols bound to key proteins involved in cholesterol metabolism and transport, such as HMG-CoA reductase, PCSK9, and Niemann-Pick C1 (NPC1) protein.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Investigating the dynamics and conformational changes of both the ligand and the protein upon binding.

These structural insights will be instrumental in designing next-generation modulators with enhanced specificity and efficacy.

Development of Integrated Multi-Omics Approaches for Systems-Level Understanding of Nitrogen-Cholesterol Interplay

To fully grasp the impact of nitrogenous cholesterol modulators, a systems-level perspective is essential. Integrating various "omics" technologies can provide a comprehensive view of the cellular and physiological responses to these compounds.

Integrated Approaches:

| Omics Field | Application in Nitrogen-Cholesterol Research |

| Genomics | Identifying genetic variations that influence individual responses to nitrogenous cholesterol modulators. |

| Transcriptomics | Analyzing changes in gene expression profiles in response to treatment, revealing the pathways and networks affected. |

| Proteomics | Quantifying changes in protein expression and post-translational modifications to understand the functional consequences of treatment. |

| Metabolomics | Profiling the global changes in small molecule metabolites to map the metabolic rewiring induced by the compound. |

By combining these datasets, researchers can build comprehensive models of how nitrogen-containing compounds influence cholesterol homeostasis and related cellular processes.

Exploration of Epigenetic and Other Regulatory Mechanisms by Nitrogenous Compounds on Cholesterol Homeostasis

The regulation of cholesterol metabolism is not solely dependent on direct protein inhibition or activation. Epigenetic mechanisms, such as DNA methylation and histone modifications, play a significant role in controlling the expression of genes involved in cholesterol homeostasis.

Unanswered Questions:

Can nitrogen-containing cholesterol analogues modulate the activity of epigenetic enzymes, such as histone deacetylases (HDACs) or DNA methyltransferases (DNMTs)?

Do these compounds alter the epigenetic landscape of genes critical for cholesterol synthesis, uptake, and efflux?

What are the downstream consequences of such epigenetic modifications on cellular function and disease progression?

Exploring this regulatory layer will open up new avenues for therapeutic intervention.

Computational Prediction and Validation of Novel Nitrogen-Containing Cholesterol Modulators

In silico methods are becoming increasingly powerful in the early stages of drug discovery. Computational screening and molecular modeling can accelerate the identification and optimization of new nitrogen-containing cholesterol modulators.

Computational Strategies:

Virtual Screening: Using computer models of target proteins to screen large libraries of virtual nitrogen-containing compounds to identify potential binders.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound-protein complex to predict binding affinity and stability.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing mathematical models that relate the chemical structure of a series of compounds to their biological activity.

These computational predictions must then be rigorously validated through experimental assays to confirm their biological activity and therapeutic potential. The development of novel inhibitors for enzymes like cholesterol 24-hydroxylase (CYP46A1) has already benefited from such structure-based drug design and scaffold-hopping approaches. bioworld.com

Q & A

Q. What are the standard methodologies for quantifying cholesterol in biological samples, and how do they differ in sensitivity and applicability?

Cholesterol quantification typically employs enzymatic colorimetric assays (e.g., cholesterol oxidase-peroxidase), high-performance liquid chromatography (HPLC), and mass spectrometry (MS). Enzymatic methods are cost-effective and widely used for clinical plasma samples but may lack specificity in complex matrices. HPLC coupled with UV or MS detection offers higher specificity, enabling separation of cholesterol from structurally similar sterols . For advanced lipidomic profiling, off-line mixed-mode liquid chromatography combined with reversed-phase HPLC and high-resolution MS improves coverage of lipid species, including cholesterol esters .

Q. How can researchers validate LDL cholesterol estimates without ultracentrifugation in experimental designs?

The Friedewald formula (LDL-C = Total Cholesterol − HDL-C − Triglycerides/5) is a validated surrogate for direct ultracentrifugation, assuming triglyceride levels <400 mg/dL. However, this method underestimates LDL-C in hypertriglyceridemia or type III hyperlipidemia. Researchers should cross-validate results with preparative ultracentrifugation or direct homogeneous assays in such cases. Correlation coefficients between the Friedewald method and ultracentrifugation range from 0.94–0.99 in normolipidemic cohorts .

Q. What criteria should guide the selection of patient cohorts for cholesterol-related clinical studies?

Cohort selection must account for confounders such as age, comorbidities (e.g., diabetes), and lipid-lowering therapies. Studies with <10 patients are statistically underpowered and should be excluded from meta-analyses. Standardized inclusion criteria include fasting plasma samples, documented medication use, and stratification by LDL-C/HDL-C ratios .

Advanced Research Questions

Q. How can meta-analyses address heterogeneity and contradictions in cholesterol intervention studies?

Systematic reviews should employ the Newcastle-Ottawa Scale (NOS) to assess study quality, focusing on patient representativeness, comparability of cohorts, and outcome ascertainment. Heterogeneity is minimized by excluding letters, reviews, and small-sample studies. For conflicting results, subgroup analyses (e.g., separating statin vs. non-statin interventions) and sensitivity testing (e.g., excluding outliers) are critical. Consensus between independent reviewers and third-party adjudication resolves discrepancies .

Q. What statistical approaches are optimal for analyzing cholesterol’s dose-dependent effects on physiological outcomes?

Pairwise comparisons (Student’s t-test) and repeated-measures ANOVA are suitable for dose-response studies. For example, vagal stimulation frequency–response data in cholesterol-loaded cardiac tissues require two-factor ANOVA with post-hoc Tukey tests to isolate treatment effects. Data should be reported as mean ± SEM, with significance thresholds set at p < 0.05 .

Q. How do inter-laboratory variabilities in non-cholesterol sterol (NCS) assays impact translational research?

NCS assays lack standardized reference methods, leading to inter-lab discrepancies. Researchers should report values relative to the mean of all participants or use outlier-corrected means. Harmonization protocols, such as shared calibrators and blinded sample exchanges, improve reproducibility. Absolute reference methods are limited to specific analytes (e.g., cholesterol via isotope dilution MS), necessitating cautious interpretation of NCS data .

Q. What strategies resolve contradictions between epidemiological data and clinical recommendations for cholesterol management?